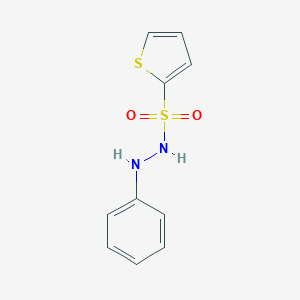![molecular formula C23H16N2O3S3 B280789 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide is a chemical compound with potential therapeutic properties. This compound is also known as TAK-242 and has been extensively studied for its ability to modulate the immune response.
Wirkmechanismus
TAK-242 inhibits TLR4 signaling by binding to the intracellular domain of TLR4. This prevents the recruitment of adaptor proteins, which are necessary for the activation of downstream signaling pathways. TAK-242 has been shown to specifically inhibit TLR4 signaling, without affecting other TLRs or the signaling pathways of other receptors.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of cytokines, such as TNF-α, IL-6, and IL-1β, which are involved in the inflammatory response. TAK-242 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, TAK-242 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-242 in lab experiments is its specificity for TLR4 signaling. This allows researchers to study the effects of TLR4 signaling without affecting other signaling pathways. Additionally, TAK-242 has been shown to have low toxicity in animal models, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. One limitation of using TAK-242 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on TAK-242. One area of research is the development of TAK-242 analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the effects of TAK-242 on other signaling pathways and receptors. Additionally, TAK-242 has been shown to have potential therapeutic applications for the treatment of cancer, stroke, and traumatic brain injury, which warrants further investigation.
Synthesemethoden
The synthesis of TAK-242 involves the reaction of 4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to form TAK-242. The synthesis of TAK-242 is a multi-step process that requires careful attention to detail to ensure a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied for its ability to modulate the immune response. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the activation of the innate immune response. TLR4 signaling is also involved in the production of cytokines, which are involved in the inflammatory response. TAK-242 has been shown to inhibit the production of cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C23H16N2O3S3 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-23-17-9-2-1-8-16(17)18(25-31(27,28)21-11-5-13-29-21)14-20(23)30-19-10-3-6-15-7-4-12-24-22(15)19/h1-14,25-26H |
InChI-Schlüssel |
RIOZDJKKJVLSOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
![N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)

![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)